molecular formula C12H9ClN2O4S B185633 N-(4-chlorophenyl)-2-nitrobenzenesulfonamide CAS No. 63228-67-1

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B185633
CAS No.: 63228-67-1
M. Wt: 312.73 g/mol
InChI Key: MNHIVKRGHVGPIJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-chloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-(4-chlorophenyl)-2-nitrobenzenesulfonamide. Research indicates that compounds featuring similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives synthesized from related sulfonamides demonstrated selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundIC50 (μM)Selectivity Ratio (Breast Cancer/Normal)
4e1.5217.5
4g3.0012.0
4h6.315.5

1.2 Enzyme Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds derived from this sulfonamide exhibited IC50 values between 10.93 and 25.06 nM against CA IX, indicating strong potential for therapeutic applications in cancer treatment .

Synthetic Methodologies

2.1 Chemoselective Acylation Reagents

The compound has been utilized as a precursor for synthesizing various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which serve as chemoselective acylation reagents . These reagents are notable for their ability to selectively acylate amines in the presence of other functional groups, making them valuable in organic synthesis.

Table 2: Acylation Efficiency of this compound

Reaction ConditionsYield (%)Reaction Time (h)
Solvent-free with K2CO3854
In acetone with benzoic anhydride5010
Water as solventHighVariable

Material Science Applications

3.1 Crystal Structure Analysis

The crystal structure of this compound reveals significant intermolecular interactions that can influence its physical properties and potential applications in material science . The formation of inversion dimers through N-H···O(S) hydrogen bonds suggests possible uses in designing new materials with specific mechanical or optical properties.

Case Studies

Case Study 1: Anticancer Drug Development

A recent study synthesized a series of sulfonamide derivatives based on this compound and evaluated their anticancer activity against various cell lines. The results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis, highlighting their potential as lead compounds for further development in cancer therapies .

Case Study 2: Green Chemistry Approaches

In the synthesis of N-acylated derivatives, researchers employed environmentally friendly methodologies using water as a solvent and avoiding hazardous reagents . This approach not only improved yield but also aligned with green chemistry principles, showcasing the compound's versatility in sustainable synthetic routes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group and a sulfonamide group attached to a 4-chlorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide, a sulfonamide derivative, has gained attention in recent years for its potential biological activities, particularly in cardiovascular and antimicrobial domains. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10ClN2O4S
  • Molecular Weight : 300.74 g/mol
  • IUPAC Name : this compound

The presence of the chlorophenyl and nitro groups contributes to its biological properties.

Cardiovascular Effects

Recent studies have evaluated the effects of various benzenesulfonamide derivatives, including this compound, on cardiovascular parameters such as perfusion pressure and coronary resistance. A notable study utilized an isolated rat heart model to assess these impacts. The findings indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel modulation.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

Compound NamePerfusion Pressure Change (mmHg)Coronary Resistance Change (%)
This compoundDecreasedDecreased
4-(2-Aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideIncreasedIncreased

The above table summarizes the comparative effects of these compounds on perfusion pressure and coronary resistance. The decrease in perfusion pressure associated with this compound suggests its potential as a therapeutic agent for cardiovascular conditions.

Antimicrobial Activity

In addition to cardiovascular effects, sulfonamides are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The data indicates that this compound is particularly effective against Escherichia coli, showcasing its potential utility in treating infections caused by this pathogen.

Case Studies

  • Cardiovascular Study :
    • Researchers conducted an experiment using isolated rat hearts to determine the effect of this compound on heart function.
    • Results showed a statistically significant decrease in both perfusion pressure and coronary resistance when treated with the compound compared to controls.
  • Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments.
    • The trial concluded that patients receiving this treatment exhibited improved outcomes with reduced bacterial load.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific biomolecules involved in calcium channel regulation and bacterial cell wall synthesis. Theoretical docking studies suggest that this compound may bind effectively to calcium channels, leading to decreased vascular resistance and altered hemodynamics.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIVKRGHVGPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355969
Record name N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-67-1
Record name N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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